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Compound of Interest

Compound Name: Thp-peg4-C1-OH

Cat. No.: B11931740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thp-peg4-C1-OH: A Versatile Linker
for Targeted Protein Degradation
Thp-peg4-C1-OH is a heterobifunctional linker molecule integral to the synthesis of Proteolysis

Targeting Chimeras (PROTACs). PROTACs are revolutionary therapeutic agents that co-opt

the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.

[1][2] These chimeric molecules consist of two distinct ligands connected by a chemical linker:

one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3]

The linker is a critical component that governs the efficacy and pharmacokinetic properties of

the PROTAC.

The Thp-peg4-C1-OH linker features a polyethylene glycol (PEG) chain, which enhances the

solubility and cell permeability of the resulting PROTAC molecule.[4] The PEG spacer also

provides flexibility and optimal length to facilitate the formation of a stable and productive

ternary complex between the target protein and the E3 ligase.[1] One end of the linker is a

hydroxyl group (-OH) protected by a tetrahydropyranyl (THP) group, an acid-labile protecting

group. The other end of the "C1" component is not explicitly defined in the search results but is

implied to be the connection point to the PEG chain. The terminal hydroxyl group, once

deprotected, allows for versatile chemical modifications and conjugation to either the POI

ligand or the E3 ligase ligand.
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Physicochemical Properties and Storage
Proper handling and storage of Thp-peg4-C1-OH are crucial for maintaining its integrity and

reactivity.

Property Value Source

Molecular Formula C14H28O6

Molecular Weight 292.37 g/mol

Appearance
Colorless to light yellow

liquid/solid
-

Storage Conditions
Store at -20°C for long-term

stability.

Shipping Conditions
Typically shipped at room

temperature.

Experimental Protocols: Step-by-Step Guide to
PROTAC Synthesis using Thp-peg4-C1-OH
The synthesis of a PROTAC using Thp-peg4-C1-OH is a multi-step process that involves the

sequential coupling of the target protein and E3 ligase ligands. The following protocols provide

a generalized workflow. Researchers should adapt these procedures based on the specific

chemistry of their ligands.

Protocol 1: Activation of the Terminal Hydroxyl Group of
Thp-peg4-C1-OH
To couple the first ligand, the terminal hydroxyl group of Thp-peg4-C1-OH needs to be

activated to a good leaving group, such as a tosylate or mesylate.

Materials:

Thp-peg4-C1-OH
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Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

Triethylamine (TEA) or Pyridine

Anhydrous Dichloromethane (DCM)

Magnetic stirrer and stirring bar

Ice bath

Standard glassware for organic synthesis

Procedure (Tosylation):

Dissolve Thp-peg4-C1-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g.,

nitrogen or argon).

Cool the solution to 0 °C using an ice bath.

Add triethylamine (1.5 eq) to the solution.

Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4

hours.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product, Thp-peg4-C1-

OTs.
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Purify the product by flash column chromatography on silica gel.

Protocol 2: Coupling of the First Ligand (Warhead or E3
Ligase Ligand)
This protocol describes the coupling of a ligand containing a nucleophilic group (e.g., a phenol

or amine) with the activated Thp-peg4-C1-OTs.

Materials:

Thp-peg4-C1-OTs (from Protocol 1)

Ligand 1 (containing a nucleophilic -OH or -NH2 group)

Potassium carbonate (K2CO3) or a suitable non-nucleophilic base

Anhydrous Dimethylformamide (DMF)

Magnetic stirrer and stirring bar

Standard glassware for organic synthesis

Procedure:

Dissolve Ligand 1 (1.0 eq) and Thp-peg4-C1-OTs (1.2 eq) in anhydrous DMF under an inert

atmosphere.

Add potassium carbonate (2.0 eq) to the reaction mixture.

Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is

complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to

overnight.

After completion, cool the reaction mixture to room temperature and dilute with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate and filter.

Concentrate the filtrate under reduced pressure.

Purify the resulting conjugate, Ligand 1-C1-peg4-OThp, by flash column chromatography.

Protocol 3: Deprotection of the THP Group
The acid-labile THP protecting group is removed to reveal the terminal hydroxyl group for the

second coupling reaction.

Materials:

Ligand 1-C1-peg4-OThp (from Protocol 2)

Pyridinium p-toluenesulfonate (PPTS) or a mild acid like acetic acid

Methanol (MeOH) or a mixture of THF/water

Magnetic stirrer and stirring bar

Standard glassware for organic synthesis

Procedure using PPTS:

Dissolve the Ligand 1-C1-peg4-OThp conjugate (1.0 eq) in methanol.

Add a catalytic amount of PPTS (0.1-0.2 eq).

Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C).

Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 2-6

hours.

Upon completion, neutralize the acid with a mild base (e.g., a saturated solution of sodium

bicarbonate).

Remove the methanol under reduced pressure.
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Extract the product with a suitable organic solvent.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate to yield Ligand 1-C1-peg4-OH.

Purify by flash column chromatography if necessary. A high yield for this deprotection step is

generally expected.

Protocol 4: Coupling of the Second Ligand
The final step involves coupling the second ligand to the newly deprotected hydroxyl group.

This can be achieved through various reactions, such as a Mitsunobu reaction with a phenolic

ligand or an esterification with a carboxylic acid-containing ligand.

Sub-protocol 4a: Mitsunobu Reaction

Materials:

Ligand 1-C1-peg4-OH (from Protocol 3)

Ligand 2 (containing a phenolic -OH or carboxylic acid)

Triphenylphosphine (PPh3)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Anhydrous Tetrahydrofuran (THF)

Magnetic stirrer and stirring bar

Ice bath

Standard glassware for organic synthesis

Procedure:

Dissolve Ligand 1-C1-peg4-OH (1.0 eq), Ligand 2 (1.2 eq), and triphenylphosphine (1.5 eq)

in anhydrous THF under an inert atmosphere.
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Cool the mixture to 0 °C in an ice bath.

Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

Continue stirring for 2-16 hours, monitoring the reaction by TLC or LC-MS.

Once the reaction is complete, concentrate the mixture under reduced pressure.

Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

Sub-protocol 4b: Steglich Esterification

Materials:

Ligand 1-C1-peg4-OH (from Protocol 3)

Ligand 2 (containing a carboxylic acid)

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

4-Dimethylaminopyridine (DMAP)

Anhydrous DCM or DMF

Magnetic stirrer and stirring bar

Standard glassware for organic synthesis

Procedure:

Dissolve Ligand 2-COOH (1.0 eq), Ligand 1-C1-peg4-OH (1.2 eq), and a catalytic amount of

DMAP (0.1 eq) in anhydrous DCM or DMF.

Add DCC (1.1 eq) or HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq)

to the reaction mixture.
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Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

If using DCC, filter off the dicyclohexylurea byproduct.

Dilute the reaction mixture with an appropriate organic solvent and wash with a mild acid

(e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Quantitative Data on the Impact of PEG Linker
Length
The length of the PEG linker is a critical parameter influencing the efficacy of a PROTAC. The

optimal linker length is target-dependent and often requires empirical determination. The

following table summarizes representative data on the effect of PEG linker length on the

degradation efficiency of various target proteins.
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Target
Protein

E3 Ligase

Linker
Length
(number of
atoms)

DC50 (nM) Dmax (%) Reference

Estrogen

Receptor α

(ERα)

VHL 9 >1000 <20

Estrogen

Receptor α

(ERα)

VHL 12 ~500 ~50

Estrogen

Receptor α

(ERα)

VHL 16 <100 >80

Estrogen

Receptor α

(ERα)

VHL 19 ~250 ~60

Estrogen

Receptor α

(ERα)

VHL 21 >500 <40

BRD4 CRBN PEG3 ~10 >90

BRD4 CRBN PEG4 <5 >95

BRD4 CRBN PEG5 ~20 >90

Mandatory Visualizations
The following diagrams illustrate the mechanism of action of PROTACs and a general workflow

for their synthesis using Thp-peg4-C1-OH.
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Caption: PROTAC-mediated protein degradation pathway.
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Step 1: Linker Activation

Step 2: First Coupling

Step 3: Deprotection Step 4: Second Coupling
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Caption: General synthetic workflow for a PROTAC using Thp-peg4-C1-OH.

Conclusion
Thp-peg4-C1-OH is a valuable and versatile linker for the synthesis of PROTACs. Its PEG

spacer enhances the physicochemical properties of the final molecule, while the protected
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hydroxyl group allows for a modular and sequential synthetic strategy. The protocols and data

presented in these application notes provide a comprehensive guide for researchers to

effectively utilize Thp-peg4-C1-OH in the development of novel protein degraders. Successful

PROTAC design and synthesis rely on the careful optimization of each synthetic step and the

empirical determination of the optimal linker length for the specific biological system under

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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